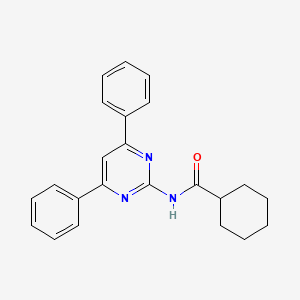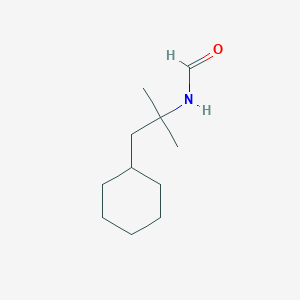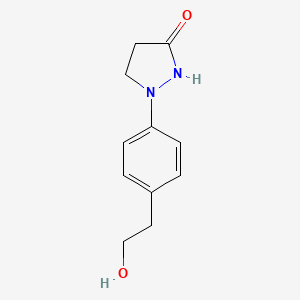
1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one is a heterocyclic compound with the molecular formula C11H14N2O2. It is a derivative of pyrazolidinone, characterized by the presence of a hydroxyethyl group attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one typically involves the reaction of 4-(2-hydroxyethyl)benzaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which undergoes cyclization to yield the desired pyrazolidinone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
- Oxidation of the hydroxyethyl group yields 1-(4-(2-carboxyethyl)phenyl)pyrazolidin-3-one.
- Reduction of the carbonyl group forms 1-(4-(2-hydroxyethyl)phenyl)pyrazolidin-3-ol.
- Nitration of the phenyl ring produces 1-(4-(2-hydroxyethyl)-3-nitrophenyl)pyrazolidin-3-one .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Employed in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The pyrazolidinone ring structure contributes to its stability and bioavailability, making it a promising candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
- 1-Phenylpyrazolidin-3-one
- 1-(4-Methylphenyl)pyrazolidin-3-one
- 1-(4-(2-Methoxyethyl)phenyl)pyrazolidin-3-one
Comparison: 1-(4-(2-Hydroxyethyl)phenyl)pyrazolidin-3-one is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility, reactivity, and potential for biological activity .
Propriétés
Numéro CAS |
2655-53-0 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
1-[4-(2-hydroxyethyl)phenyl]pyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O2/c14-8-6-9-1-3-10(4-2-9)13-7-5-11(15)12-13/h1-4,14H,5-8H2,(H,12,15) |
Clé InChI |
LIKOWDCOCDXHHB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(NC1=O)C2=CC=C(C=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


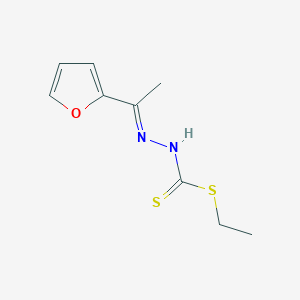
![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
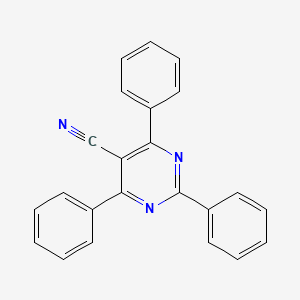


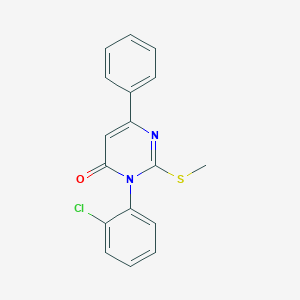
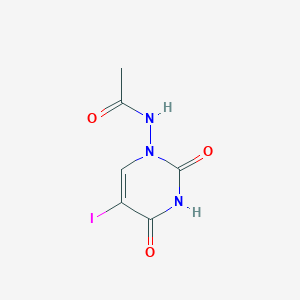
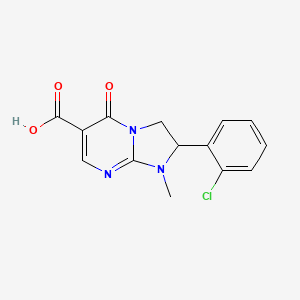

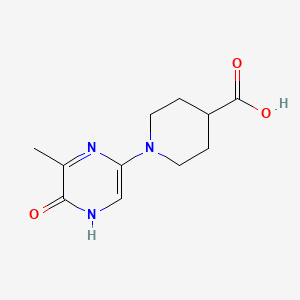
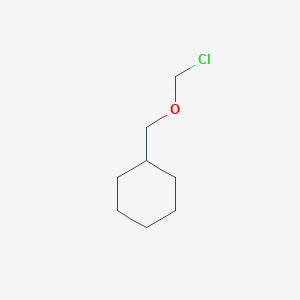
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)
